Pentadecyl tridecyl benzene-1,4-dicarboxylate
Description
Properties
CAS No. |
142626-83-3 |
|---|---|
Molecular Formula |
C36H62O4 |
Molecular Weight |
558.9 g/mol |
IUPAC Name |
4-O-pentadecyl 1-O-tridecyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C36H62O4/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-32-40-36(38)34-29-27-33(28-30-34)35(37)39-31-25-23-21-19-17-14-12-10-8-6-4-2/h27-30H,3-26,31-32H2,1-2H3 |
InChI Key |
PTDSPKMZWMVTEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Oxidation of p-Xylene
p-Xylene is oxidized using oxygen in the presence of cobalt or manganese catalysts dissolved in acetic acid. This method, detailed in US Patent 2795599 , operates at 250–500°F (121–260°C) under pressurized conditions. The reaction yields crude terephthalic acid, which is purified via crystallization or fractional distillation.
Key reaction :
$$ \text{p-Xylene} + \text{O}2 \xrightarrow{\text{Co/Mn catalyst, AcOH}} \text{Terephthalic acid} + \text{H}2\text{O} $$
Hydrolysis of Polyethylene Terephthalate (PET)
PET waste is depolymerized via alkaline hydrolysis or solvothermal methods to recover terephthalic acid. As demonstrated in CN106966877B , PET reacts with NaOH at 100–140°C, yielding sodium terephthalate, which is acidified to isolate terephthalic acid.
Key reaction :
$$ \text{PET} + \text{NaOH} \rightarrow \text{Sodium terephthalate} \xrightarrow{\text{H}2\text{SO}4} \text{Terephthalic acid} $$
Esterification of Terephthalic Acid
Direct Esterification with Alcohols
Terephthalic acid reacts with pentadecanol (C15H31OH) and tridecanol (C13H27OH) under acidic catalysis. US Patent 8901271B2 outlines conditions for symmetric ester synthesis, which can be adapted for asymmetric esters:
- Catalysts : Concentrated H2SO4, p-toluenesulfonic acid.
- Conditions : 150–200°C, 6–12 hours, with azeotropic removal of water.
- Yield : ~60–75% for symmetric esters.
Limitation : Poor selectivity for asymmetric esters due to competing reactions.
Acyl Chloride Route
Terephthaloyl chloride (benzene-1,4-dicarbonyl chloride) is synthesized by treating terephthalic acid with thionyl chloride (SOCl2). The chloride intermediate reacts sequentially with pentadecanol and tridecanol:
Step 1 :
$$ \text{Terephthalic acid} + \text{SOCl}2 \rightarrow \text{Terephthaloyl chloride} + \text{SO}2 + \text{HCl} $$
Step 2 :
$$ \text{Terephthaloyl chloride} + \text{C15H31OH} \xrightarrow{\text{Base (e.g., pyridine)}} \text{Monoester} $$
$$ \text{Monoester} + \text{C13H27OH} \rightarrow \text{Pentadecyl tridecyl benzene-1,4-dicarboxylate} $$
Advantages : Higher yields (80–90%) and better control over asymmetry.
Transesterification
Methyl terephthalate (from PET methanolysis) reacts with pentadecanol and tridecanol under basic conditions (e.g., NaOCH3). WO2017198463A1 highlights enzymatic transesterification using lipases, though yields for long-chain alcohols remain moderate (50–65%).
Key reaction :
$$ \text{Methyl terephthalate} + \text{C15H31OH}/\text{C13H27OH} \xrightarrow{\text{NaOCH3}} \text{Asymmetric diester} + \text{MeOH} $$
Purification and Characterization
Crude product is purified via:
- Crystallization : From ethanol or acetone.
- Column Chromatography : Silica gel with hexane/ethyl acetate gradients.
Characterization employs:
- FTIR : C=O stretch at 1720 cm⁻¹, C-O at 1280 cm⁻¹.
- NMR : δ 8.1 ppm (aromatic protons), δ 4.3 ppm (ester -OCH2-).
Comparative Analysis of Methods
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
Pentadecyl tridecyl benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzene-1,4-dicarboxylic acid derivatives, while reduction can produce benzene-1,4-dimethanol derivatives .
Scientific Research Applications
Applications in Polymer Science
2.1. Plastic Additives
One of the primary applications of pentadecyl tridecyl benzene-1,4-dicarboxylate is as a plastic additive. It is utilized to improve the flexibility and durability of plastic materials. The compound acts as a plasticizer, reducing the brittleness of polymers and enhancing their mechanical performance under stress.
| Application | Material Type | Function | Effect |
|---|---|---|---|
| Plasticizer | PVC | Improves flexibility | Enhances durability |
| Stabilizer | Polyolefins | Thermal stability | Reduces degradation |
2.2. Coatings and Films
The compound is also employed in coatings and films due to its excellent adhesion properties and resistance to environmental stressors. Its incorporation into coatings improves scratch resistance and longevity, making it suitable for automotive and industrial applications.
Case Studies
3.1. Mechanical Properties Enhancement
A study demonstrated that incorporating this compound into polyvinyl chloride resulted in a significant increase in tensile strength and elongation at break compared to unmodified PVC . This enhancement is attributed to the compound's ability to act as a lubricant during processing, facilitating better chain mobility.
3.2. Environmental Resistance
Research on coatings containing this compound showed improved resistance to UV radiation and moisture absorption . This characteristic makes it an ideal candidate for outdoor applications where materials are exposed to harsh environmental conditions.
Mechanism of Action
The mechanism of action of pentadecyl tridecyl benzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations:
Hydrophobicity: Longer alkyl chains (C15/C13) significantly increase hydrophobicity compared to shorter analogs, impacting solubility in nonpolar solvents .
Thermal Stability : Didodecyl derivatives exhibit stability up to ~200°C, while allyl esters may degrade due to unsaturated bonds .
Crystallinity : Shorter chains (e.g., methyl) favor crystalline MOF formation, whereas bulkier esters disrupt framework regularity .
Functional and Chemical Behavior
Role in Metal-Organic Frameworks (MOFs)
Benzene-1,4-dicarboxylate (BDC) is a cornerstone linker in MOFs, but esterified forms like pentadecyl tridecyl derivatives are less common in coordination polymers due to steric hindrance. For example:
- BDC vs. Biphenyl-4,4'-dicarboxylate (BPDC) : BPDC extends pore size in MOF-5 analogs, enhancing methane storage (240 cm³/g at 36 atm) . Esters like pentadecyl tridecyl may hinder pore formation but could serve as templates or post-synthetic modifiers.
- Amino-functionalized BDC: 2-Aminobenzene-1,4-dicarboxylate (ABDC) improves CO₂ adsorption via polar interactions, a feature absent in alkyl esters .
Binding Affinity and Host-Guest Interactions
- Benzene-1,4-dicarboxylate vs. Biphenyl-4,4'-dicarboxylate : The latter shows higher binding affinity (Ka = 6527 M⁻¹ in (Z,Z)-isomer) due to conformational flexibility . Alkyl esters, lacking ionic carboxylate groups, exhibit weaker binding but superior lipid compatibility .
Industrial and Environmental Relevance
- Polymer Chemistry : Long-chain esters (e.g., C15/C13) may enhance plasticizer efficacy by reducing glass transition temperatures in polyesters derived from 1,4-benzenedicarboxylic acid .
- Regulatory Status : Benzene-1,4-dicarboxylate derivatives are subject to evolving regulations, particularly in polymer production (e.g., REACH compliance) .
Research Findings and Implications
Synthetic Strategies : Competitive binding studies highlight the need for tailored isomerization (e.g., (Z,Z)- vs. (E,E)-) to optimize host-guest interactions in related systems .
Biological Activity
Pentadecyl tridecyl benzene-1,4-dicarboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
This compound is an ester derived from the reaction of benzene-1,4-dicarboxylic acid with long-chain alcohols. Its structure can be represented as follows:
This compound features two long aliphatic chains (pentadecyl and tridecyl) attached to a benzene ring with two carboxylate functional groups. The presence of these long chains contributes to its lipophilicity, influencing its interaction with biological membranes.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by Eman Mostafa et al. highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| Pseudomonas aeruginosa | 12 |
2. Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that the compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. The antioxidant capacity was measured using the DPPH assay, revealing a notable decrease in DPPH radical concentration upon treatment with the compound.
3. Anti-inflammatory Effects
Studies have shown that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect was confirmed through ELISA assays that quantified cytokine levels in culture media after treatment with this compound.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of pathogenic bacteria. The results indicated a dose-dependent response in antimicrobial activity, suggesting potential applications in developing new antimicrobial agents.
Case Study 2: Antioxidant Potential
A recent study assessed the antioxidant activity of this compound in human fibroblast cells exposed to oxidative stress. The compound significantly reduced markers of oxidative damage, such as lipid peroxidation levels and increased cellular viability compared to untreated controls.
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature allows the compound to integrate into microbial membranes, disrupting their integrity.
- Free Radical Scavenging : The presence of functional groups capable of donating electrons contributes to its ability to neutralize free radicals.
- Cytokine Modulation : Interaction with signaling pathways involved in inflammation may explain its anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
